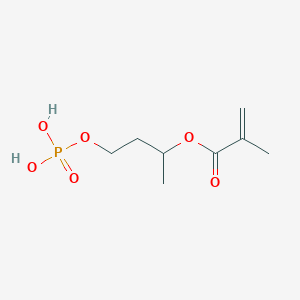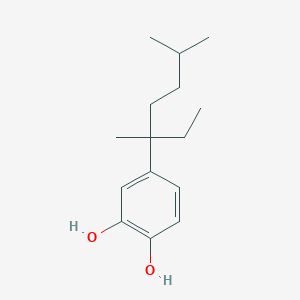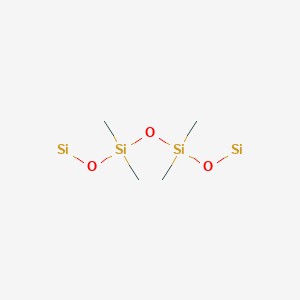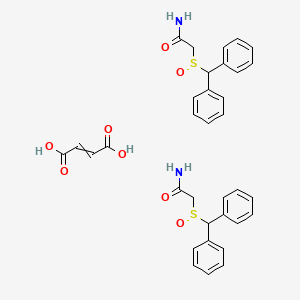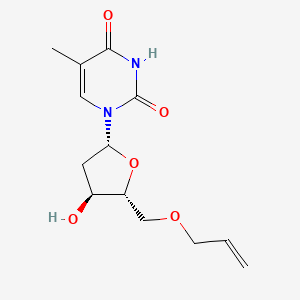
5'-o-Allylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Allylthymidine: is a modified nucleoside derived from thymidine, where an allyl group is attached to the 5’-hydroxyl position of the thymidine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Allylthymidine typically involves the selective allylation of thymidine. One common method includes the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 5’-O-Allylthymidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5’-O-Allylthymidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl chain.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Epoxides or aldehydes: from oxidation reactions.
Saturated alkyl chains: from reduction reactions.
Various substituted thymidine derivatives: from substitution reactions.
Aplicaciones Científicas De Investigación
5’-O-Allylthymidine has several applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: It serves as a probe for investigating DNA replication and repair mechanisms.
Industry: It can be used in the production of nucleic acid-based materials and diagnostics .
Mecanismo De Acción
The mechanism of action of 5’-O-Allylthymidine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA or RNA. The allyl group can introduce steric hindrance or alter the electronic properties of the nucleoside, impacting processes such as DNA replication, transcription, and repair. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
5’-O-Methylthymidine: Similar in structure but with a methyl group instead of an allyl group.
5’-O-Benzylthymidine: Contains a benzyl group at the 5’-position.
5’-O-Butylthymidine: Features a butyl group at the 5’-position.
Uniqueness: 5’-O-Allylthymidine is unique due to the presence of the allyl group, which provides a reactive site for further chemical modifications. This makes it a versatile building block for the synthesis of various nucleic acid derivatives and allows for the exploration of new biochemical pathways and therapeutic applications .
Propiedades
Número CAS |
741687-37-6 |
|---|---|
Fórmula molecular |
C13H18N2O5 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(prop-2-enoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-3-4-19-7-10-9(16)5-11(20-10)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
Clave InChI |
HVWMUSKATLZVRG-HBNTYKKESA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC=C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


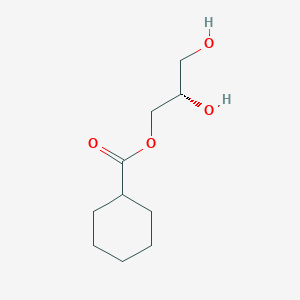

![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
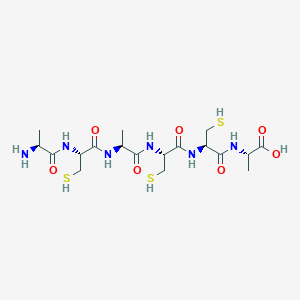

![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
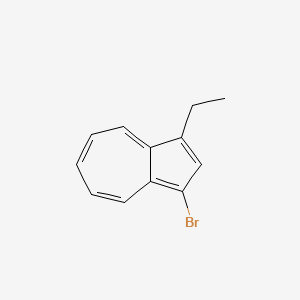
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
